molecular formula C9H4BrNO4 B1519697 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1049117-24-9

7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No. B1519697
CAS RN: 1049117-24-9
M. Wt: 270.04 g/mol
InChI Key: XSVUHNBXTRTHJA-UHFFFAOYSA-N
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Description

“7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” is a chemical compound with the molecular formula C9H4BrNO4 . It has a molecular weight of 270.04 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, two oxygen atoms, a nitrogen atom, and a carboxylic acid group attached to an indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 270.04 and a molecular formula of C9H4BrNO4 . Additional properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis Routes and Building Blocks 7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid and related bromoindole derivatives are valuable substrates in chemical synthesis. Expedient routes have been developed for the synthesis of bromoindoles, including 3-, 4-, and 7-bromo variants, which are crucial for further chemical modifications using transition metal-mediated cross-coupling chemistry. These indoles are particularly useful as building blocks in synthetic chemistry (Huleatt et al., 2008).

Functionalization and Carbonylation The molecule can be functionalized using palladium-catalyzed carbonylation, allowing for the synthesis of indole ketocarboxamides and carboxamide dimers. This method provides a selective double carbonylation reaction, especially at the C-7 position, leading to the creation of valuable bromo-substituted glyoxylamides and dimeric indole derivatives (Takács et al., 2016). Moreover, this carbonylation method does not require protecting groups, significantly simplifying the synthesis process (Kumar et al., 2004).

Biological and Pharmaceutical Research

Anti-Diabetic Potential In the context of antidiabetic research, bromoindole scaffolds have shown promising activity. A study on a range of N-substituted derivatives of indolyl butanoic acid and 1,3,4-oxadiazole-2-thiol analogs, including 2-bromo-N-phenyl/arylacetamides, exhibited significant α-glucosidase inhibition, indicating potential as antidiabetic agents (Nazir et al., 2018).

Safety and Hazards

The safety and hazards associated with “7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid” are not specified in the retrieved data .

Future Directions

Indole derivatives, including “7-bromo-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of great interest to researchers for the development of novel drugs .

properties

IUPAC Name

7-bromo-2,3-dioxo-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO4/c10-5-2-3(9(14)15)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUHNBXTRTHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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